molecular formula C14H11ClFNO2S B13360873 (2-Chloro-6-fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate CAS No. 571918-88-2

(2-Chloro-6-fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13360873
CAS No.: 571918-88-2
M. Wt: 311.8 g/mol
InChI Key: ZSCCTRMAQHACKD-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl 2-(methylthio)nicotinate is an organic compound that combines a benzyl group substituted with chlorine and fluorine, a nicotinate ester, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzyl 2-(methylthio)nicotinate typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and 2-(methylthio)nicotinic acid.

    Esterification: The 2-(methylthio)nicotinic acid is esterified with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired ester.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Hydrolysis: 2-(methylthio)nicotinic acid and 2-chloro-6-fluorobenzyl alcohol.

Scientific Research Applications

2-Chloro-6-fluorobenzyl 2-(methylthio)nicotinate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of nicotinate derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The chlorine and fluorine atoms can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-(Methylthio)nicotinic acid
  • 2-Chloro-6-fluorobenzyl alcohol

Uniqueness

2-Chloro-6-fluorobenzyl 2-(methylthio)nicotinate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both halogen and sulfur atoms allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

CAS No.

571918-88-2

Molecular Formula

C14H11ClFNO2S

Molecular Weight

311.8 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H11ClFNO2S/c1-20-13-9(4-3-7-17-13)14(18)19-8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3

InChI Key

ZSCCTRMAQHACKD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=C(C=CC=C2Cl)F

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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